molecular formula C17H22N4O B2724490 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251549-07-1

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2724490
CAS No.: 1251549-07-1
M. Wt: 298.39
InChI Key: VWXQTIQHSYFRAB-UHFFFAOYSA-N
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Description

This compound features a butan-1-one core linked to a pyridin-2-yl-substituted piperazine ring at position 1 and a 1H-pyrrol-1-yl group at position 2.

Properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(7-5-11-19-9-3-4-10-19)21-14-12-20(13-15-21)16-6-1-2-8-18-16/h1-4,6,8-10H,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQTIQHSYFRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through a cyclization reaction.

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the intermediate compound.

    Formation of the Butanone Linker: The final step involves the formation of the butanone linker, which can be achieved through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogenating agents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural variations among selected analogs:

Compound Name Substituent at Piperazine (Site A) Substituent at Butanone (Site B) Key Features
Target Compound Pyridin-2-yl 1H-Pyrrol-1-yl Aromatic pyrrole with two N atoms; potential for π-π stacking
1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one (Azaperone) Pyridin-2-yl 4-Fluorophenyl Fluorophenyl enhances lipophilicity; known pharmacological activity
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl Trifluoromethyl group increases metabolic stability; pyrazole for H-bonding
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) 4-(Trifluoromethyl)phenyl Thiophen-2-yl Thiophene enhances electron-richness; sulfur may improve membrane permeability

Spectroscopic and Electronic Properties

  • Aromatic Proton Shifts :
    • Pyridine protons in analogs (e.g., compound 13) show deshielded signals at ~8.41 ppm due to electron-withdrawing effects .
    • Pyrrole protons in the target compound are expected near 6.5–7.5 ppm, distinct from fluorophenyl (~7.3–8.0 ppm) or thiophene (~6.8–7.2 ppm) signals .
  • Electronic Effects :
    • Trifluoromethyl groups (Compound 5, RTC1) reduce piperazine basicity, altering receptor binding kinetics .
    • Pyrrole’s electron-rich nature may enhance interactions with aromatic residues in target proteins compared to fluorophenyl or thiophene .

Pharmacological and Functional Insights

  • Azaperone: A known antipsychotic with dopamine receptor affinity; fluorophenyl likely contributes to CNS penetration .
  • Compound 5 and RTC1 : Trifluoromethyl and thiophene substituents may improve metabolic stability and selectivity for serotonin receptors .
  • Target Compound : The pyrrole group’s dual nitrogen atoms could facilitate interactions with glutamatergic or GABAergic systems, though specific data are lacking .

Biological Activity

The compound 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic derivative that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}

This compound features a piperazine ring, a pyridine moiety, and a pyrrole group, which are known to contribute to various biological activities.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. The following mechanisms have been observed:

  • Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin reuptake, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin levels in the brain, which is crucial for mood regulation .
  • Anticonvulsant Activity : Some studies have indicated that related compounds exhibit anticonvulsant properties by modulating GABAergic transmission and inhibiting excitatory neurotransmission pathways .

Antidepressant Effects

In a study evaluating various piperazine derivatives, it was found that certain compounds exhibited potent antidepressant effects by significantly reducing immobility times in forced swimming tests (FST) in rats. The compound A20, structurally similar to our target compound, demonstrated promising results in inhibiting serotonin depletion induced by p-chloroamphetamine .

Anticonvulsant Properties

Research on thiazole-integrated pyrrolidinone analogues has shown that related structures can effectively reduce seizure activity in animal models. The median effective dose (ED50) of these compounds was reported to be significantly lower than standard treatments, indicating high efficacy .

Case Study 1: Antidepressant Activity

A recent study synthesized a series of pyridine-piperazine derivatives and assessed their in vivo antidepressant activity. The most effective compound displayed an IC50 value of approximately 25 µM against serotonin reuptake, suggesting strong potential for treating depression .

Case Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant effects of similar compounds, where the target compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ). The results indicated a promising therapeutic index compared to existing anticonvulsants .

Data Table: Summary of Biological Activities

Activity Type Test Model Outcome Reference
AntidepressantRat FSTSignificant reduction in immobility
AnticonvulsantPTZ-induced seizuresHigh efficacy with low ED50
Serotonin Reuptake InhibitionIn vitro assaysIC50 ~ 25 µM

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